molecular formula C8H7NO4 B1315033 5-Nitro-2,3-dihydro-1,4-benzodioxine CAS No. 57356-28-2

5-Nitro-2,3-dihydro-1,4-benzodioxine

Cat. No. B1315033
M. Wt: 181.15 g/mol
InChI Key: XDHJIJSXCHOQQI-UHFFFAOYSA-N
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Patent
US06127357

Procedure details

1,2-Dibromoethane (12.0 g, 0.064 mol), potassium carbonate (17.6 g, 0.127 mol) and tetra-n-butyl ammonium bromide (1.37 g, 0.0043 mol) were added to a stirred solution of 3-nitrocatechol (6.59 g, 0.043 mol) in toluene (210 ml). The solution was heated at reflux with azeotropic removal of water for 23 h, cooled to room temperature, washed with 2N. sodium hydroxide solution (150 ml), dried (Na2SO4), and evaporated in vacuo to give an orange oil. Purification by column chromatography (silica; ether) gave the product (2.55 g), m.p. 55-59° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
6.59 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
catalyst
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3]Br.C(=O)([O-])[O-].[K+].[K+].[N+:11]([C:14]1[CH:20]=[CH:19][CH:18]=[C:16]([OH:17])[C:15]=1[OH:21])([O-:13])=[O:12].O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[N+:11]([C:14]1[C:15]2[O:21][CH2:3][CH2:2][O:17][C:16]=2[CH:18]=[CH:19][CH:20]=1)([O-:13])=[O:12] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
17.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.59 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(O)=CC=C1)O
Name
Quantity
1.37 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
210 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
WASH
Type
WASH
Details
washed with 2N
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
sodium hydroxide solution (150 ml), dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an orange oil
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (silica; ether)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2OCCOC21
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: CALCULATEDPERCENTYIELD 32.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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